molecular formula C19H21FN2O3 B11176811 1-(2,6-Dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine

1-(2,6-Dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine

Cat. No.: B11176811
M. Wt: 344.4 g/mol
InChI Key: PYWTYXNVCIFKPL-UHFFFAOYSA-N
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Description

1-(2,6-Dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

The synthesis of 1-(2,6-Dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoyl Intermediate: The 2,6-dimethoxybenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride.

    Nucleophilic Substitution: The acid chloride is then reacted with piperazine to form the 1-(2,6-dimethoxybenzoyl)piperazine intermediate.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(2,6-Dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed depend on the reaction conditions and the specific reagents used.

Scientific Research Applications

1-(2,6-Dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine has been explored for various scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Researchers investigate its potential as a ligand in biochemical assays, studying its interactions with proteins and enzymes.

    Medicine: The compound is evaluated for its pharmacological properties, including potential therapeutic effects and toxicity profiles.

    Industry: It is used in the development of specialty chemicals and materials, contributing to advancements in fields like materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved, which can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(2,6-Dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine can be compared with other similar compounds, such as:

    1-(2,6-Dimethoxybenzoyl)piperazine: Lacks the 4-fluorophenyl group, which may result in different chemical and biological properties.

    4-(4-Fluorophenyl)piperazine:

    1-(2,6-Dimethoxyphenyl)-4-(4-fluorophenyl)piperazine: Similar structure but with different substitution patterns, leading to variations in its chemical behavior and uses.

Properties

Molecular Formula

C19H21FN2O3

Molecular Weight

344.4 g/mol

IUPAC Name

(2,6-dimethoxyphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H21FN2O3/c1-24-16-4-3-5-17(25-2)18(16)19(23)22-12-10-21(11-13-22)15-8-6-14(20)7-9-15/h3-9H,10-13H2,1-2H3

InChI Key

PYWTYXNVCIFKPL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

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